molecular formula C₁₂H₂₁¹⁵NO₃S₂ B1140956 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate CAS No. 1287068-01-2

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate

Cat. No. B1140956
CAS RN: 1287068-01-2
M. Wt: 292.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include the formation of key intermediates such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, as observed in the biosynthesis mechanisms of aromatic compounds in rice (Huang et al., 2008)(Huang et al., 2008). These processes highlight the intricate pathways involved in generating compounds with specific aromatic profiles, which could shed light on the synthetic routes for our target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate has been detailed through studies like that of Zielke et al. (2008)(Zielke et al., 2008), which discusses the crystal structure of a spin label compound. These analyses provide insights into the steric and electronic configurations that influence the chemical behavior and stability of such molecules.

Chemical Reactions and Properties

Chemical properties of related molecules, particularly their reactivity and interaction with other compounds, have been explored through synthetic and analytical methods. For instance, the augmentation of 2-Acetyl-1-pyrroline in scented rice varieties through genetic modification indicates the compound's role in aroma (Kaikavoosi et al., 2015)(Kaikavoosi et al., 2015). Such studies highlight the functional applications of these compounds, reflecting on the versatile chemical properties of our molecule of interest.

Physical Properties Analysis

The physical properties, including phase behavior, solubility, and thermal stability, are crucial for understanding the applications and handling of these molecules. The electron-diffraction and computational studies on methyl methanethiosulfonate by Tuttolomondo et al. (2007)(Tuttolomondo et al., 2007) provide a model for investigating similar properties in 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate.

Scientific Research Applications

Aromatic Compound Biosynthesis

Research into the biosynthesis of 2-Acetyl-1-pyrroline, a compound structurally related to the one , sheds light on the enzymatic processes that contribute to the characteristic aroma of certain rice varieties. Studies have shown that specific enzymes and precursor compounds, such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, play critical roles in the formation of aroma compounds in aromatic rice (Tzou-Chi Huang et al., 2008). Furthermore, genetic modifications aiming to enhance the aroma compound 2-Acetyl-1-pyrroline in scented rice varieties highlight the potential of biotechnological interventions in crop improvement (Kayghobad Kaikavoosi et al., 2015).

Spin Labeling in Protein Studies

The use of spin labels, such as those derived from pyrroline compounds, has been instrumental in studying protein structures and dynamics. The compound S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate, a spin label, facilitates the investigation of local structural changes in proteins through electron paramagnetic resonance (EPR) spectroscopy. This approach has enabled detailed insights into protein folding, unfolding, and interactions at a molecular level (V. Zielke et al., 2008).

Flavor Enhancement in Food Products

Studies on the stabilization and encapsulation of 2-Acetyl-1-pyrroline and related aroma compounds have significant implications for food science and industry. Techniques like molecular encapsulation with cyclodextrin derivatives have been explored to improve the stability and solubility of volatile aroma compounds, thereby enhancing the sensory properties of food products (Panupong Mahalapbutr et al., 2021). Additionally, the synthesis and application of novel compounds for flavoring in food, such as in cigarettes, demonstrate the potential of chemical synthesis in creating desirable sensory experiences (Fu Pei-pei, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate involves the reaction of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol with acetic anhydride and methanesulfonyl chloride.", "Starting Materials": [ "2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol", "Acetic anhydride", "Methanesulfonyl chloride" ], "Reaction": [ "To a solution of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol in dry dichloromethane, add acetic anhydride dropwise with stirring at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add methanesulfonyl chloride dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] }

CAS RN

1287068-01-2

Product Name

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate

Molecular Formula

C₁₂H₂₁¹⁵NO₃S₂

Molecular Weight

292.42

synonyms

Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; 

Origin of Product

United States

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